1,1'-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene
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Overview
Description
1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a butene chain with nitro and diethoxy substituents
Preparation Methods
The synthesis of 1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: Benzene derivatives and butene derivatives are used as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, often using hydrogenation catalysts.
Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and various acids or bases depending on the desired reaction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include amine derivatives, substituted benzenes, and other functionalized organic compounds.
Scientific Research Applications
1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biological processes.
Pathways Involved: It may affect signaling pathways and metabolic processes, depending on its specific application and context.
Comparison with Similar Compounds
1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1’-[1,1,2,2-tetramethylethylene]dibenzene and 1,1’-(1-methylpropane-1,3-diyl)dibenzene share structural similarities.
Uniqueness: The presence of the nitro and diethoxy groups in 1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene provides unique chemical properties and reactivity compared to its analogs.
This detailed article provides an overview of 1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61580-46-9 |
---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4,4-diethoxy-1-nitro-3-phenylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C20H23NO4/c1-3-24-20(25-4-2)19(17-13-9-6-10-14-17)18(15-21(22)23)16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3 |
InChI Key |
ZVNYWSFFFXMKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=C(C[N+](=O)[O-])C1=CC=CC=C1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
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